molecular formula C11H21N3O3 B1291372 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine CAS No. 280110-63-6

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine

Cat. No.: B1291372
CAS No.: 280110-63-6
M. Wt: 243.30 g/mol
InChI Key: KMBRLTGPGNMNIY-UHFFFAOYSA-N
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Description

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.305 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the piperidine with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like oxalyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxalyl chloride in methanol for mild deprotection and trifluoroacetic acid for Boc removal . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:

    N-tert-Butoxycarbonyl-4-aminopiperidine: Similar in structure but lacks the hydroxycarbamimidoyl group.

    N-tert-Butoxycarbonyl-4-hydroxypiperidine: Contains a hydroxyl group instead of the hydroxycarbamimidoyl group.

    N-tert-Butoxycarbonyl-4-carbamoylpiperidine: Features a carbamoyl group instead of the hydroxycarbamimidoyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

280110-63-6

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)

InChI Key

KMBRLTGPGNMNIY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

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